4-[(4-Nitrophenoxy)acetyl]morpholine
Description
4-[(4-Nitrophenoxy)acetyl]morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring substituted with a phenoxyacetyl group bearing a nitro substituent at the para position. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4-nitrophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)9-19-11-3-1-10(2-4-11)14(16)17/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKRYEJHSXDQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387680 | |
| Record name | 4-[(4-nitrophenoxy)acetyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-33-3 | |
| Record name | 4-[(4-nitrophenoxy)acetyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenoxy)acetyl]morpholine typically involves the reaction of morpholine with 4-nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenoxy)acetyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
4-[(4-Nitrophenoxy)acetyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets and pathways. The nitrophenoxyacetyl group is known to interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Nitrophenyl)thiomorpholine
- Structure : Thiomorpholine ring (sulfur atom replacing oxygen) with a para-nitrophenyl substituent.
- Synthesis: Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine in acetonitrile or 1-butanol .
- Key Features :
4-(4-Nitrophenyl)morpholine
- Structure : Morpholine ring with para-nitrophenyl group.
- Synthesis : Reacting morpholine with 4-nitrochlorobenzene in the presence of a base (e.g., K₂CO₃) .
- Key Features :
4-(4-Nitrobenzyl)morpholine
- Structure : Morpholine ring with a para-nitrobenzyl substituent.
- Synthesis: Single-crystal X-ray studies confirm a chair conformation with intermolecular nitro-oxygen interactions stabilizing the structure. No classical hydrogen bonds observed .
4-[2-(4-Nitrophenoxy)ethyl]morpholine
- Structure: Ethyl linker between morpholine and para-nitrophenoxy group.
- Properties : Molecular weight 252.27 g/mol; used in combinatorial chemistry and as a building block .
Comparative Data Table
Physicochemical and Functional Differences
- Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogues due to sulfur’s polarizability, impacting bioavailability .
- Metabolic Stability: The acetyl group in this compound may enhance metabolic stability compared to nitrobenzyl or nitroethyl derivatives .
- Crystal Packing :
Biological Activity
4-[(4-Nitrophenoxy)acetyl]morpholine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a morpholine ring substituted with a nitrophenoxyacetyl group, which is believed to play a crucial role in its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Escherichia coli | 32 | Disruption of membrane integrity |
| Candida albicans | 64 | Inhibition of ergosterol biosynthesis |
These results indicate that this compound possesses promising antibacterial and antifungal activities.
Anticancer Activity
In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis |
| U-87 | 15 | Cell cycle arrest at G2/M phase |
The lower IC50 values in U-87 cells suggest that this compound is more potent against glioblastoma compared to breast cancer cells.
Study 1: Antimicrobial Properties
A study published in Journal of Antimicrobial Agents investigated the antimicrobial properties of various morpholine derivatives, including this compound. The study found that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Effects
Research conducted by Zhang et al. (2020) explored the anticancer effects of morpholine derivatives. They reported that this compound significantly inhibited the growth of U-87 glioblastoma cells and induced apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
